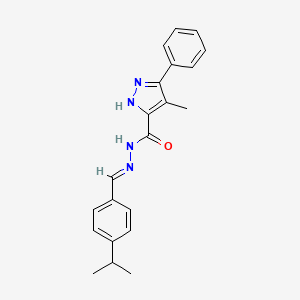

(E)-N'-(4-异丙基苯甲亚甲基)-4-甲基-3-苯基-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, commonly known as ICM-724, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ICM-724 belongs to the class of hydrazide compounds and has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-proliferative properties.

科学研究应用

合成和结构表征

- 合成和光谱研究: 已合成与“(E)-N'-(4-异丙基苄基亚甲基)-4-甲基-3-苯基-1H-吡唑-5-甲酰肼”结构相似的化合物,并使用各种光谱技术(包括 FT-IR、NMR 和 ESI-MS)对其进行了表征。单晶 X 射线衍射证实了腙基的 (E)-构型,而 DFT 计算提供了对其在不同介质中的稳定性和反应性的见解 (Karrouchi 等人,2021)。

潜在的治疗应用

抗糖尿病潜力

分子对接研究表明,某些吡唑甲酰肼衍生物可以作为潜在的抗糖尿病剂,与参与糖尿病的蛋白质表现出有希望的相互作用 (Karrouchi 等人,2021)。

抗氧化和抗炎特性

由前体化合物合成的新型吡唑在体外研究中显示出显着的抗氧化、抗乳腺癌和抗炎特性。这些发现表明吡唑衍生物在为相关疾病开发新的治疗剂方面具有潜力 (Thangarasu 等人,2019)。

分子对接和抑制研究

酶抑制用于糖尿病治疗

已经评估了吡唑衍生物对 α-葡萄糖苷酶和 α-淀粉酶等酶的抑制作用,显示出作为抗糖尿病剂的潜力。分子对接研究进一步支持了它们的作用机制,为它们作为治疗分子的开发提供了基础 (Karrouchi 等人,2021)。

缓蚀和表面保护

某些吡唑甲酰肼衍生物已证明对酸性溶液中的低碳钢具有显着的缓蚀效率。这些发现对其在工业环境中应用于金属保存具有重要意义 (Paul 等人,2020)。

作用机制

Mode of Action

It’s known that the compound was synthesized by reacting under reflux chalcone with 2,4-dinitrophenylhydrazine

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It has been suggested that the compound may be involved in the twisted intramolecular charge transfer (tict) mechanism . This mechanism has guided the development of numerous bright and sensitive fluorophores

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The compound has shown higher antioxidant activity (ic50 = 695 ± 003 μM) in comparison to BHA and BHT standards by superoxide anion radical assay, and an interesting anti-tyrosinase activity (IC50 = 1584 ± 110 μM), approximately 2-fold more than that of Kojic acid which was used as a reference .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It’s known that the compound was tested as a potential copper corrosion inhibitor in 01 mol dm–3 Na2SO4 solution at pH=3 . The efficiency of the compound increases with the increase of the thiazole concentration as well as with the increase of temperature .

属性

IUPAC Name |

4-methyl-3-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-14(2)17-11-9-16(10-12-17)13-22-25-21(26)20-15(3)19(23-24-20)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,23,24)(H,25,26)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPHHVAWTMOEAC-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2779361.png)

![2-(4-ethoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2779362.png)

![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2779371.png)

![4-(8-((2-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2779375.png)

![{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2779379.png)

![N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2779380.png)